Kainic acid dimethyl ester hydrochloride
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Overview
Description
Kainic acid dimethyl ester hydrochloride is a derivative of kainic acid, a naturally occurring compound found in certain species of red algae. Kainic acid is known for its potent neuroexcitatory properties and is widely used in neuroscience research. The dimethyl ester hydrochloride form is a modified version that enhances its stability and solubility, making it more suitable for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kainic acid dimethyl ester hydrochloride typically involves the esterification of kainic acid. This process can be achieved through the reaction of kainic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dimethyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Kainic acid dimethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, leading to the formation of epoxides or diols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products Formed
Hydrolysis: Kainic acid and methanol.
Oxidation: Epoxides or diols depending on the specific oxidizing agent used.
Substitution: Various substituted derivatives of kainic acid dimethyl ester.
Scientific Research Applications
Kainic acid dimethyl ester hydrochloride has a wide range of applications in scientific research:
Neuroscience: Used to study excitotoxicity and neurodegenerative diseases by mimicking the effects of excessive glutamate release.
Pharmacology: Employed in the development of neuroprotective agents and the study of glutamate receptor function.
Toxicology: Utilized to investigate the mechanisms of neuronal injury and cell death.
Chemistry: Serves as a model compound for studying esterification and hydrolysis reactions.
Mechanism of Action
Kainic acid dimethyl ester hydrochloride exerts its effects by acting as an agonist at kainate receptors, a subtype of ionotropic glutamate receptors. Upon binding to these receptors, it induces the influx of cations such as sodium and calcium, leading to neuronal depolarization and excitotoxicity. This mechanism is similar to that of kainic acid, which is known to cause neuronal cell death through overstimulation of glutamate receptors.
Comparison with Similar Compounds
Similar Compounds
Kainic Acid: The parent compound, known for its neuroexcitatory properties.
Domoic Acid: Another marine-derived neurotoxin with similar excitotoxic effects.
Glutamic Acid: An endogenous neurotransmitter that also acts on glutamate receptors.
Uniqueness
Kainic acid dimethyl ester hydrochloride is unique due to its enhanced stability and solubility compared to kainic acid. This makes it more suitable for certain experimental conditions and applications. Additionally, the ester form allows for easier manipulation in synthetic chemistry, providing a versatile tool for researchers.
Properties
IUPAC Name |
methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4.ClH/c1-7(2)9-6-13-11(12(15)17-4)8(9)5-10(14)16-3;/h8-9,11,13H,1,5-6H2,2-4H3;1H/t8-,9+,11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQNHBGYCUVUCP-GSTSRXQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CNC(C1CC(=O)OC)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)OC)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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